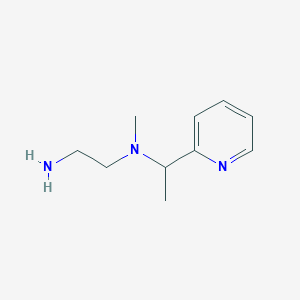
N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H17N3 It is characterized by the presence of a pyridine ring attached to an ethane-1,2-diamine backbone, with a methyl group substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine typically involves the reaction of pyridine-2-carbaldehyde with N-methylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the condensation reaction, followed by purification steps to isolate the compound.
Industrial Production Methods
In an industrial setting, the production of N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Advanced purification techniques, such as distillation or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyridine ring and the diamine backbone play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar structure but with different substituents.
N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine: Contains additional pyridine rings.
N-methyl-N’-(pyridin-2-ylmethyl)ethane-1,2-diamine: Different positioning of the pyridine ring.
Uniqueness
N’-methyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications set it apart from similar compounds.
Properties
IUPAC Name |
N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-9(13(2)8-6-11)10-5-3-4-7-12-10/h3-5,7,9H,6,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAIDVWIJAYOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251095-02-9 |
Source


|
| Record name | N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2683154.png)
![1-(4-methylphenyl)-3-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2683156.png)
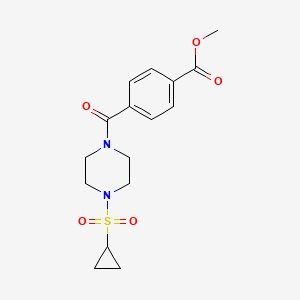
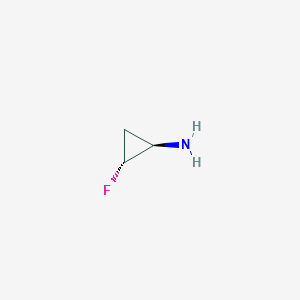
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)
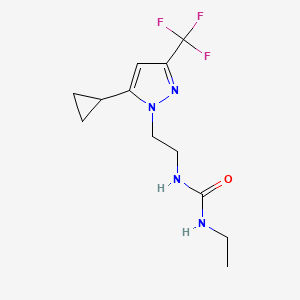
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2683164.png)
![1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2683165.png)
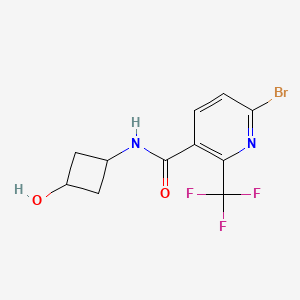
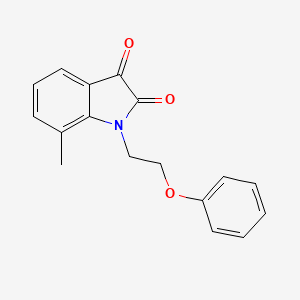
![Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2683169.png)
![6-[3-(Benzyloxy)benzoyl]-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2683170.png)
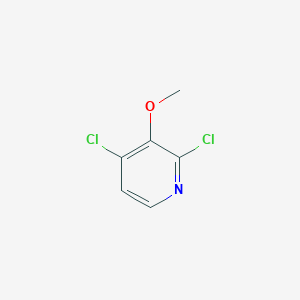
![3-[(4-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2683176.png)
